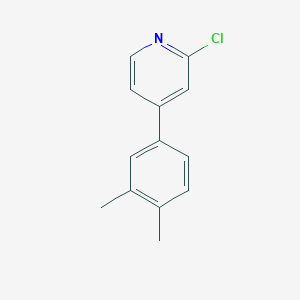

2-Chloro-4-(3,4-dimethylphenyl)pyridine

Descripción

2-Chloro-4-(3,4-dimethylphenyl)pyridine is a halogenated pyridine derivative featuring a chlorine substituent at the 2-position and a 3,4-dimethylphenyl group at the 4-position of the pyridine ring. This compound belongs to a broader class of substituted pyridines, which are widely studied for their diverse applications in medicinal chemistry, material science, and agrochemical research. The chlorine atom and aromatic substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Propiedades

Fórmula molecular |

C13H12ClN |

|---|---|

Peso molecular |

217.69 g/mol |

Nombre IUPAC |

2-chloro-4-(3,4-dimethylphenyl)pyridine |

InChI |

InChI=1S/C13H12ClN/c1-9-3-4-11(7-10(9)2)12-5-6-15-13(14)8-12/h3-8H,1-2H3 |

Clave InChI |

YZUGBQWSOLBIQZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C2=CC(=NC=C2)Cl)C |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-Chloro-4-(3,4-dimethylphenyl)pyridine typically involves:

- Formation or availability of a 4-substituted pyridine precursor bearing the 3,4-dimethylphenyl group.

- Selective chlorination at the 2-position of the pyridine ring.

- Workup and purification steps to isolate the desired compound.

These steps are often achieved through catalytic or electrophilic substitution reactions under controlled conditions.

Catalytic Reduction and Chlorination Approach

A well-documented industrially scalable method for preparing 3-amino-2-chloro-4-aryl-pyridines (which can be adapted for 2-chloro-4-(3,4-dimethylphenyl)pyridine) involves the following key steps:

Catalytic Reduction of 2,6-dichloro-3-amino-4-aryl-pyridine

- The starting material, such as 2,6-dichloro-3-amino-4-(3,4-dimethylphenyl)pyridine, is subjected to catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon catalyst.

- The solvent system is typically methanol/water.

- This step selectively reduces the 6-chloro substituent, yielding 3-amino-2-chloro-4-(3,4-dimethylphenyl)pyridine.

Chlorination at the 2-Position

- The 3-amino-4-(3,4-dimethylphenyl)pyridine intermediate is then chlorinated at the 2-position using a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H2O2) in aqueous solution.

- Concentrated HCl (~36 wt%) and H2O2 (20-35 wt%) are preferred to achieve regioselective chlorination.

- The reaction temperature is maintained between 30°C and 50°C to optimize yield and minimize by-products.

-

- After chlorination, the reaction mixture’s pH is adjusted to between -1 and +1 using sodium hydroxide or another suitable base.

- The product is extracted using halohydrocarbon solvents such as methylene chloride or chloroform, which are resistant to reactants and safer due to low flammability.

- Further pH adjustment to 3.5–5 facilitates the isolation of the desired 3-amino-2-chloro-4-(3,4-dimethylphenyl)pyridine by fractional extraction.

-

- By-products such as 2,6-dichloro-3-amino-4-aryl-pyridines formed during chlorination can be recovered and recycled as starting materials, enhancing process efficiency.

This method allows for industrial-scale production with high regioselectivity, good yields, and manageable safety profiles.

Alternative Synthetic Routes

While direct literature on 2-Chloro-4-(3,4-dimethylphenyl)pyridine is limited, analogous pyridine derivatives have been synthesized via:

- Nucleophilic aromatic substitution on 2-chloropyridine derivatives with aryl boronic acids or aryl halides under palladium-catalyzed cross-coupling conditions (Suzuki or related reactions).

- Direct arylation of 2-chloropyridine at the 4-position using 3,4-dimethylphenyl reagents under transition metal catalysis.

- Amide coupling and subsequent cyclization strategies for pyridine carboxamides bearing diarylamine scaffolds, as demonstrated in antifungal pyridine carboxamide synthesis.

These methods require optimization of catalysts, solvents, and reaction conditions to achieve selective substitution at the desired positions.

Data Table: Summary of Key Reaction Parameters for Preparation

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | pH Range | Notes |

|---|---|---|---|---|---|

| Catalytic Reduction | H2 gas, Pd/C catalyst | Methanol/Water | Ambient to 50 | Neutral | Selective dechlorination at 6-position |

| Chlorination at 2-position | HCl (36 wt%), H2O2 (20-35 wt%) | Aqueous solution | 30–50 | Acidic | Regioselective chlorination at 2-position |

| pH Adjustment and Extraction | NaOH solution | Methylene chloride or chloroform | Ambient | -1 to +1 (extraction), then 3.5–5 (isolation) | Fractional extraction to isolate product |

| By-product Recovery | Recycle 2,6-dichloro-3-amino-4-aryl-pyridine | Organic solvents | Ambient | - | Enhances yield and reduces waste |

Research Discoveries and Considerations

The regioselectivity of chlorination in the 2-position is strongly influenced by the presence of amino and aryl substituents at the 3- and 4-positions, respectively. The use of HCl/H2O2 aqueous systems has been shown to favor 2-position chlorination with minimal side reactions.

Solvent choice is critical for safety and efficiency. Halohydrocarbons such as methylene chloride provide good extraction efficiency and chemical resistance, while minimizing flammability risks.

The pH control during workup is essential to maximize product isolation and purity, with fractional extraction at different pH levels enabling separation of by-products and unreacted materials.

Analogous pyridine derivatives with diarylamine substituents have been synthesized via multi-step routes involving reductive amination and coupling reactions, which may be adapted for synthesis of 4-(3,4-dimethylphenyl) substituted pyridines.

Industrial-scale synthesis benefits from recycling by-products such as 2,6-dichloro-3-amino-4-aryl-pyridines, improving overall process economy and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(3,4-dimethylphenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like ethanol.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

2-Chloro-4-(3,4-dimethylphenyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(3,4-dimethylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares structural similarities with several pyridine derivatives documented in the evidence:

Key Observations :

- The 3,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to analogs with electron-withdrawing groups (e.g., -NO₂ or -Cl) .

- Chlorine at position 2 may improve electrophilic substitution reactivity relative to amino- or hydrazinyl-substituted derivatives .

Physicochemical Properties

Data from analogous compounds provide insights into expected properties:

Q & A

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.